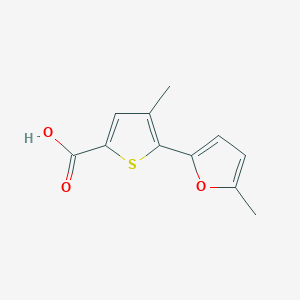

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-6-5-9(11(12)13)15-10(6)8-4-3-7(2)14-8/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZASOZGACCPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=C(C=C(S2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid typically involves the condensation of appropriate furan and thiophene derivatives. One common method includes the use of a condensation reaction between a furan derivative and a thiophene derivative under acidic or basic conditions. The reaction may involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. Research has shown that 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and death .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics. It can be utilized in the fabrication of organic semiconductors and photovoltaic devices. The incorporation of this compound into polymer matrices enhances charge mobility and stability .

2. Conductive Polymers

This compound can serve as a building block for synthesizing conductive polymers. Its thiophene structure allows for easy polymerization, leading to materials that exhibit good conductivity and mechanical flexibility, suitable for applications in flexible electronics .

Organic Synthesis Applications

1. Building Block in Synthesis

This compound acts as an important intermediate in organic synthesis. It can be used to synthesize various derivatives through functional group transformations, including esterification and amidation reactions .

2. Synthesis of Novel Heterocycles

The compound's ability to participate in cyclization reactions makes it valuable for synthesizing novel heterocyclic compounds, which are crucial in medicinal chemistry and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogous thiophene-carboxylic acid derivatives. Below is a detailed analysis:

Structural Analogues

Physicochemical Properties

Lipophilicity :

Evidence from Hollósy et al. (2012) highlights that thiophene derivatives (e.g., T1–T6 in ) exhibit higher lipophilicity (clogP) compared to furan analogs (F1–F6), correlating with enhanced antiproliferative activity in A431 cells . The target compound’s hybrid thiophene-furan structure may balance lipophilicity and solubility, though experimental data are lacking.Synthesis Complexity : The compound’s synthesis likely parallels methods for fused thiophene-furan systems, such as Biginelli-type cyclocondensation or thioglycolic acid-mediated cyclization (as in ) . By contrast, simpler analogs like thiophene-2-carboxylic acid are synthesized via direct carboxylation .

Q & A

Basic: What are the standard synthetic routes for 4-methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid, and how can intermediates be characterized?

The synthesis typically involves coupling a thiophene-carboxylic acid derivative with a methylfuran moiety. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using base-catalyzed reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or esterification . Key intermediates should be characterized via:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry.

- IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) functional groups.

- Mass spectrometry for molecular weight verification .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization strategies include:

- Temperature control : Elevated temperatures (80–100°C) may enhance reaction rates but must avoid thermal decomposition of the furan or thiophene rings.

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility in biphasic systems .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while avoiding protic solvents that may hydrolyze esters .

- Monitoring by TLC/HPLC to track reaction progress and minimize side products .

Basic: What safety protocols are critical when handling this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C in a dark, dry environment to avoid photodegradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential dust inhalation risks .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational methods predict the reactivity of this compound in further functionalization?

- DFT calculations : Model electrophilic aromatic substitution (e.g., at the thiophene C3 position) using Gaussian or ORCA software to identify reactive sites.

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

- Solubility parameters : Use COSMO-RS simulations to optimize solvent systems for derivatization .

Basic: What analytical techniques are essential for confirming purity and structure?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₀O₃S).

- Elemental analysis : Verify C/H/N/S ratios within ±0.3% of theoretical values.

- Melting point analysis : Compare with literature values to detect impurities .

Advanced: How do structural modifications (e.g., substituent changes) affect biological activity?

- SAR studies : Replace the methylfuran group with electron-withdrawing groups (e.g., -NO₂) to assess anti-inflammatory activity via COX-2 inhibition assays .

- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to predict membrane permeability. Derivatives with logP >3 may require PEGylation for aqueous solubility .

Basic: What are common pitfalls in NMR analysis of this compound?

- Signal overlap : Thiophene and furan protons (δ 6.5–7.5 ppm) may overlap. Use 2D NMR (COSY, HSQC) to resolve assignments .

- Dynamic effects : Rotameric equilibria in esters can split signals; analyze at higher temperatures (e.g., 50°C) .

Advanced: How can environmental hazards be mitigated during large-scale synthesis?

- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF .

- Waste treatment : Use activated carbon filtration to adsorb aromatic byproducts before aqueous disposal .

Basic: What are the key differences in characterization data between this compound and its analogs?

- UV-Vis spectra : Compare λmax shifts caused by conjugation differences (e.g., 4-methyl substitution vs. 5-ethyl in analogs) .

- XRD data : Analyze crystal packing to identify π-π stacking interactions in thiophene-furan hybrids .

Advanced: How to resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) .

- Control experiments : Test against known inhibitors (e.g., indomethacin for COX-2) to calibrate activity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.